Isostearyl-2-cyanoacrylate
Description
Overview of Cyanoacrylate Monomers and Polymerization Characteristics
Cyanoacrylate esters are a family of vinyl monomers known for their rapid polymerization. mdpi.com The fundamental structure consists of an acrylate (B77674) backbone with two highly electronegative groups attached to the α-carbon: a nitrile (cyano, -CN) group and a carboxyl ester (-COOR) group. mdpi.comraajournal.com This specific electronic configuration makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which is the cornerstone of its polymerization behavior. mdpi.com
The polymerization of cyanoacrylates is predominantly an anionic chain-growth process. raajournal.compcbiochemres.com It is characteristically initiated by weak bases, with ambient moisture often being a sufficient catalyst. mdpi.compcbiochemres.com The process begins when a nucleophile, such as a hydroxyl ion from water, attacks the electrophilic β-carbon of the cyanoacrylate monomer. pcbiochemres.com This action breaks the carbon-carbon double bond and forms a carbanion on the α-carbon. This carbanion is resonance-stabilized by the adjacent electron-withdrawing cyano and ester groups, a key factor in the rapid polymerization rate. raajournal.compcbiochemres.com The newly formed carbanion then acts as the propagating species, attacking another monomer molecule and continuing the chain reaction, which results in the formation of long, strong polymer chains. pcbiochemres.com This polymerization is highly exothermic, a characteristic feature of these reactions. pcbiochemres.comresearchgate.net
To prevent premature polymerization during storage, cyanoacrylate monomers are stabilized with small quantities of acidic compounds, which inhibit the anionic mechanism. mdpi.comresearchgate.net While anionic polymerization is the most common, radical polymerization is also possible but requires acidic conditions to suppress the dominant anionic pathway. mdpi.com
Academic Significance of Long-Chain Cyanoacrylate Esters
While short-chain alkyl cyanoacrylates, such as methyl-2-cyanoacrylate and ethyl-2-cyanoacrylate, are widely known, academic research has shown significant interest in their long-chain counterparts. mdpi.comnih.gov The length and structure of the alkyl ester side chain (the 'R' group) profoundly influence the properties of both the monomer and the resulting polymer. nih.govnih.gov
Long-chain cyanoacrylate esters, such as n-butyl, isoamyl, 2-octyl, and isostearyl cyanoacrylates, are of academic significance for several reasons:
Modified Polymer Properties: Increasing the length of the alkyl side chain generally leads to a more flexible and less brittle polymer. raajournal.com Short-chain esters typically form hard, glassy polymers, whereas longer chains increase the free volume and lower the glass transition temperature (Tg) of the polymer, resulting in a more pliable material.
Slower Degradation Rates: In biomedical research contexts, polymers derived from long-chain cyanoacrylates degrade more slowly. nih.gov The degradation of poly(alkyl cyanoacrylates) occurs via hydrolytic scission of the polymer backbone, which can release formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). nih.govresearchgate.net A slower degradation rate is often considered advantageous in certain research applications. nih.gov
Enhanced Hydrophobicity: The incorporation of a long, bulky alkyl group, such as an isostearyl group, significantly increases the hydrophobicity of the molecule. This property is a key area of investigation in materials science for applications requiring water repellency or specific interfacial characteristics.
The systematic study of how ascending the homologous series of alkyl esters affects polymer properties is a fundamental aspect of cyanoacrylate research. researchgate.net This research has demonstrated that properties like bond strength and degradation kinetics can be systematically tuned by altering the side chain. raajournal.comresearchgate.net
Research Trajectories for Isostearyl-2-Cyanoacrylate within Polymer Science and Material Engineering
This compound (ISCA) is a specific long-chain cyanoacrylate that has been a subject of targeted research in material engineering. researchgate.netscispace.com It is distinguished by its isostearyl side group, a branched 18-carbon alkyl chain. This large, hydrophobic side group imparts unique properties compared to other cyanoacrylates.
Research has identified ISCA as a cyanoacrylate with low reactivity and reduced adhesion compared to its shorter-chain counterparts. researchgate.net Its polymerization rate is noted to be significantly lower, a direct consequence of the steric hindrance provided by the bulky isostearyl group. researchgate.net This characteristic is a focal point of research, as controlling the polymerization rate is crucial for many material applications. pcbiochemres.com
Data Tables
Table 1: Comparison of Common Cyanoacrylate Monomers
| Monomer Name | Chemical Formula | Side Chain (R) | Key Characteristics noted in Research |
| Methyl-2-cyanoacrylate | C₅H₅NO₂ | -CH₃ | Forms strong, but brittle polymers; higher rate of degradation. nih.govresearchgate.net |
| Ethyl-2-cyanoacrylate | C₆H₇NO₂ | -C₂H₅ | Widely used standard; basis for many commercial formulations. mdpi.compcbiochemres.com |
| n-Butyl-2-cyanoacrylate | C₈H₁₁NO₂ | -(CH₂)₃CH₃ | More flexible polymer than ethyl; slower degradation. mdpi.comnih.gov |
| 2-Octyl-2-cyanoacrylate | C₁₂H₁₉NO₂ | -CH₂CH(C₂H₅)C₄H₉ | Forms flexible films; slow degradation rate. mdpi.comresearchgate.net |
| Isoamyl-2-cyanoacrylate | C₁₀H₁₅NO₂ | -CH₂CH₂CH(CH₃)₂ | Noted for creating stronger bonds in some 3D-printed material studies. nih.govresearchgate.net |
| This compound | C₂₂H₃₉NO₂ | -C₁₈H₃₇ (branched) | Low reactivity; slow polymerization; forms highly hydrophobic, flexible polymers. researchgate.netscispace.com |
Table 2: General Properties of Poly(alkyl-2-cyanoacrylates) Based on Side Chain Length
| Property | Short-Chain (e.g., Methyl, Ethyl) | Long-Chain (e.g., Octyl, Isostearyl) |
| Polymer Brittleness | High / Brittle raajournal.com | Low / Flexible nih.gov |
| Polymerization Rate | Very Rapid mdpi.com | Slower, influenced by steric hindrance researchgate.net |
| Degradation Rate | Faster nih.gov | Slower nih.govresearchgate.net |
| Hydrophobicity | Lower | Higher researchgate.net |
| Glass Transition Temp. (Tg) | Generally Higher afinitica.com | Generally Lower |
Structure
2D Structure
Properties
Molecular Formula |
C22H39NO2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
16-methylheptadecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C22H39NO2/c1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-25-22(24)21(3)19-23/h20H,3-18H2,1-2H3 |
InChI Key |
OJHZGTTXNLSQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C#N |
Synonyms |
ISCA cpd isostearyl-2-cyanoacrylate |
Origin of Product |
United States |
Synthesis Pathways and Methodologies of Isostearyl 2 Cyanoacrylate Monomer
Knoevenagel Condensation Reaction for Cyanoacrylate Precursors
The foundational step in the synthesis of cyanoacrylate monomers is the Knoevenagel condensation. bris.ac.ukpcbiochemres.com This reaction is a well-established method for forming carbon-carbon bonds. scielo.org.mx It involves the reaction of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone, catalyzed by a weak base. pearson.comwikipedia.org In the context of cyanoacrylate synthesis, this process is adapted to react a cyanoacetate (B8463686) ester with a formaldehyde (B43269) source, leading to the formation of a prepolymer or oligomer. google.com
Role of Cyanoacetate and Formaldehyde Derivatives in Isostearyl-2-Cyanoacrylate Synthesis
The specific architecture of the final this compound monomer is determined by the choice of the initial reactants. The two primary components are a specific cyanoacetate ester and a formaldehyde derivative.
Isostearyl Cyanoacetate : This is the crucial starting material that provides both the isostearyl ester group and the cyano-activated methylene group. The long, branched isostearyl chain is responsible for the monomer's characteristic properties, such as its hydrophobicity and reduced adhesive strength compared to shorter-chain cyanoacrylates. nih.gov The electron-withdrawing nature of the cyano (-CN) and ester (-COOR) groups makes the hydrogens on the central carbon (the α-carbon) acidic enough to be removed by a weak base, forming a reactive enolate anion. bris.ac.ukpcbiochemres.com
Formaldehyde : This simple aldehyde (methanal) provides the methylene (=CH2) component of the final monomer's vinyl group. pcbiochemres.com Due to the practical challenges of handling gaseous formaldehyde, its polymeric form, paraformaldehyde, is commonly used in industrial synthesis. google.com During the reaction, paraformaldehyde depolymerizes in situ to provide the necessary formaldehyde molecules.
The condensation reaction proceeds via a nucleophilic attack from the enolate of isostearyl cyanoacetate on the electrophilic carbonyl carbon of formaldehyde. bris.ac.uk This is followed by a dehydration step, eliminating a molecule of water and forming the characteristic C=C double bond of the acrylate (B77674) structure. wikipedia.org However, because the resulting monomer is extremely reactive in the presence of the basic catalyst, it immediately polymerizes, forming a crude mixture containing poly(this compound). bris.ac.ukpcbiochemres.com
Table 1: Key Reactants in the Knoevenagel Condensation for this compound
| Reactant | Chemical Formula (General) | Role in Synthesis |
|---|---|---|
| Isostearyl Cyanoacetate | NC-CH₂-CO-O-C₁₈H₃₇ | Provides the isostearyl side chain and the active methylene group. |
Catalytic Systems and Reaction Conditions in Monomer Formation
The choice of catalyst and reaction conditions is critical for controlling the Knoevenagel condensation and optimizing the formation of the prepolymer. The catalyst must be basic enough to deprotonate the cyanoacetate but mild enough to prevent side reactions, such as the self-condensation of formaldehyde. wikipedia.org
Catalytic Systems : Weakly basic amines are the most common catalysts. wikipedia.org Examples include piperidine, dimethylamine, and pyrrolidine. google.comscispace.com More advanced catalytic systems have been developed to improve reaction efficiency. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to produce high yields in shorter reaction times. scielo.org.mx In some process innovations, the base catalyst is removed after the condensation step using an acidic resin to prevent it from interfering with the subsequent purification stage. google.com
Reaction Conditions : The reaction is typically carried out in a solvent. Modifications to the solvent mixture have been explored as a way to improve the synthetic protocol. scispace.com The reaction temperature is carefully controlled to manage the exothermic nature of the polymerization and to ensure the complete formation of the prepolymer.
Table 2: Examples of Catalytic Systems for Cyanoacrylate Synthesis
| Catalyst Type | Specific Example(s) | Key Characteristics |
|---|---|---|
| Weakly Basic Amines | Piperidine, Dimethylamine, Pyrrolidine | Standard catalysts for Knoevenagel condensation. google.comscispace.com |
| Ammonium (B1175870) Salts | Diisopropylethylammonium acetate (DIPEAc) | Reported to provide high yields and shorter reaction times. scielo.org.mx |
Thermal Depolymerization for Monomer Purification and Yield Optimization
The crude product from the Knoevenagel condensation is a polymer or oligomer of this compound. google.com To obtain the desired reactive monomer, this polymer must be "cracked" or depolymerized. This is achieved through thermal depolymerization, a process analogous to pyrolysis. bris.ac.ukobsidian.md
The process involves heating the prepolymer under acidic conditions and reduced pressure. google.comdentasys.it The heat provides the energy to break the polymer chains, while the acidic environment and the presence of free-radical inhibitors (such as sulfur dioxide or phosphorus pentoxide) prevent the newly formed monomer from instantly repolymerizing. scispace.comdentasys.it The volatile this compound monomer is then collected and purified through one or more distillation steps. google.comdentasys.it This "cracking" and distillation process is essential for isolating the pure monomer, which is a colorless, free-flowing liquid, from the solid or gel-like prepolymer. google.com
Advanced Synthetic Approaches and Process Innovations
While the Knoevenagel condensation followed by thermal depolymerization remains the standard industrial method, research has led to process innovations aimed at increasing efficiency, purity, and yield.
One significant advancement is the development of "crackless" synthesis techniques. pcbiochemres.com These methods seek to avoid the energy-intensive high-temperature depolymerization step altogether. One patented approach utilizes an ammonium or iminium salt as a catalyst, which allows the reaction to be stopped at the monomer stage without significant polymerization, thus eliminating the need for the cracking process. pcbiochemres.com
Another area of innovation focuses on the purification of the intermediate oligomer. A described method involves passing the oligomer solution through a column containing a substrate with free acid groups, such as an ion-exchange resin, to effectively remove the basic catalyst before depolymerization. google.com This purification step prevents the catalyst from causing undesirable side reactions during the high-temperature cracking, leading to higher yields and a purer final monomer product. google.com Furthermore, transesterification has been explored as an alternative approach for producing cyanoacrylates with longer alkyl chains. scispace.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| Paraformaldehyde |
| Piperidine |
| Dimethylamine |
| Pyrrolidine |
| Diisopropylethylammonium acetate |
| Sulfur dioxide |
| Phosphorus pentoxide |
Polymerization Mechanisms and Kinetics of Isostearyl 2 Cyanoacrylate
Anionic Polymerization of Isostearyl-2-Cyanoacrylate
The most prevalent and rapid polymerization pathway for cyanoacrylates, including the isostearyl variant, is anionic polymerization. raajournal.compcbiochemres.com This process is exceptionally sensitive and can be initiated by even weak nucleophiles, leading to the formation of high molecular weight polymers. raajournal.com
Initiation Mechanisms by Weak Bases and Trace Nucleophiles
The initiation of anionic polymerization of this compound is readily triggered by a variety of weak bases and nucleophiles. typeset.io Commonly, trace amounts of moisture present on surfaces are sufficient to start the polymerization process. nih.govpcbiochemres.com The hydroxide (B78521) ions from water act as nucleophiles, attacking the electron-deficient β-carbon of the monomer's double bond. pcbiochemres.com This attack results in the formation of a carbanion at the α-carbon, which is stabilized by resonance through the cyano and ester groups. nih.govpcbiochemres.com
Other weak nucleophiles capable of initiating polymerization include alcohols, amines, and phosphines. pcbiochemres.com The initiation can occur through a purely anionic mechanism with species like hydroxide ions or via a zwitterionic mechanism when initiated by neutral species like tertiary amines or phosphines. nih.gov In either case, the result is the formation of a propagating carbanion, the active species in the polymerization chain growth. nih.gov The extreme sensitivity of cyanoacrylates to these initiators necessitates the addition of acidic stabilizers to the monomer to prevent premature polymerization. typeset.ioscispace.com
Propagation and Termination Pathways in Anionic Polymerization
Once initiated, the propagation of the polymer chain is a rapid process. The carbanion at the growing chain end attacks the β-carbon of another monomer molecule in a nucleophilic addition reaction. pcbiochemres.com This process repeats, leading to the rapid formation of long polymer chains. pcbiochemres.com The polymerization is highly exothermic, a characteristic that contributes to the fast curing of cyanoacrylate-based adhesives. pcbiochemres.com
Termination of the anionic polymerization can occur through several pathways. The presence of acidic compounds, even weak acids, can terminate the growing chain by protonating the carbanion, rendering it inactive. nih.gov If strong acids are present, they can completely halt the polymerization. pcbiochemres.com In the absence of terminating agents, the polymerization is considered "living," meaning the chain ends remain active. pcbiochemres.com Chain transfer reactions can also occur, where a proton is transferred from a weak acid (such as a carboxylic acid formed from monomer hydrolysis) to the propagating carbanion. This terminates one chain but creates a new initiating species (a carboxylate anion), which can start a new polymer chain. nih.gov
Influence of Environmental Factors on Anionic Polymerization Kinetics
The kinetics of anionic polymerization of this compound are significantly influenced by environmental factors.
Humidity: The presence of moisture is a critical factor. Low humidity can slow down or inhibit the curing process, while high humidity can lead to a more rapid and exothermic reaction. pcbiochemres.com Proper moisture management is therefore essential for consistent polymerization. pcbiochemres.com
Temperature: While the molecular weight of the resulting polymer is not heavily influenced by temperature, the rate of polymerization is. mdpi.comresearchgate.net Increased temperatures generally lead to faster polymerization rates. researchgate.net
pH: The pH of the environment plays a crucial role. researchgate.net Anionic polymerization is favored in neutral to basic conditions. Acidic conditions, conversely, inhibit or terminate the polymerization. pcbiochemres.comresearchgate.net For controlled polymerization, such as in the formation of nanoparticles, acidic additives are often used to lower the pH and reduce the concentration of initiating hydroxide ions. researchgate.net
Radical Polymerization of this compound
While anionic polymerization is the more common and spontaneous pathway, this compound can also undergo radical polymerization under specific, controlled conditions. nih.govnih.gov This method offers advantages in terms of achieving different polymer architectures and properties, such as in copolymerization. mdpi.com
Initiation through Radical Initiators in Controlled Environments
Radical polymerization of cyanoacrylates requires the strict exclusion of anionic initiators like moisture and weak bases to prevent the much faster anionic pathway from dominating. raajournal.com This is typically achieved by creating an acidic environment. nih.govnih.gov
Initiation is carried out using conventional radical initiators, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). mdpi.comlibretexts.org These initiators decompose upon heating or exposure to light to generate free radicals. libretexts.org The resulting radical then adds to the double bond of the cyanoacrylate monomer, initiating the polymerization chain. libretexts.org For instance, AIBN decomposes to form isobutyronitrile (B166230) radicals, which can initiate the polymerization of styrene (B11656) and, by extension, cyanoacrylates. libretexts.org
Kinetic Studies and Mechanistic Deviations from Anionic Pathways
Kinetic studies of the radical polymerization of alkyl 2-cyanoacrylates have shown significant differences from the anionic pathway. The propagation rate constants (k_p) for radical polymerization are considerably lower than those for anionic polymerization. For example, solution polymerizations of n-butyl 2-cyanoacrylate via an anionic mechanism exhibited k_p values approaching 10^6 L·mol⁻¹·s⁻¹, whereas radical polymerization of ethyl 2-cyanoacrylate yielded a k_p of 1622 L·mol⁻¹·s⁻¹. mdpi.com
The mechanism of radical polymerization follows the typical steps of initiation, propagation, and termination. nih.gov Termination can occur through coupling, where two growing chains combine, or disproportionation, where a hydrogen atom is transferred from one chain to another. nih.gov Chain transfer reactions can also occur, where a radical is transferred to another molecule (initiator, monomer, solvent, or polymer), terminating one chain and starting another. nih.gov
A key advantage of the radical pathway is the ability to perform copolymerization with other monomers, which is difficult to achieve anionically. mdpi.com This allows for the synthesis of copolymers with tailored properties. mdpi.com
Data Tables
Table 1: Comparison of Polymerization Kinetic Parameters
| Polymerization Type | Monomer | Initiator/Conditions | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (k_t) (L·mol⁻¹·s⁻¹) |
| Anionic | n-butyl 2-cyanoacrylate | Tetrabutylammonium salts in THF at 20 °C | ~1,000,000 mdpi.comresearchgate.net | - |
| Radical | ethyl 2-cyanoacrylate | AIBN with acetic acid inhibitor at 30 °C | 1622 nih.govmdpi.com | 4.11 x 10⁸ nih.govmdpi.com |
| Radical | ethyl 2-cyanoacrylate | AIBN with 1,3-propanesultone inhibitor at 30 °C | 1610 nih.govmdpi.com | 4.04 x 10⁸ nih.govmdpi.com |
Comparative Polymerization Kinetics with Other Alkyl Cyanoacrylates
The polymerization of cyanoacrylates is a rapid, typically anionic process initiated by weak bases such as moisture. ntnu.nopcbiochemres.com The monomer's structure, specifically the electron-withdrawing nitrile (-C≡N) and alkoxycarbonyl (-COOR) groups, makes the double bond highly susceptible to nucleophilic attack, which triggers polymerization. ntnu.no However, the nature of the alkyl ester group (-R) plays a pivotal role in modulating the speed of this reaction. This compound (ISCA), with its long and bulky isostearyl side chain, exhibits distinct kinetic properties compared to its shorter-chain counterparts. nih.gov
Impact of Alkyl Chain Length on Reactivity and Polymerization Rate
The rate of polymerization for alkyl cyanoacrylates is inversely related to the length and steric bulk of the alkyl side chain. ntnu.no As the homologous series is ascended from methyl to butyl to octyl, a general decrease in polymerization rate is observed. raajournal.comafinitica.com This phenomenon is attributed to several factors. Longer alkyl chains can sterically hinder the approach of the propagating carbanion to the monomer, slowing down the chain propagation step. Furthermore, the increased hydrophobicity of longer chains can influence the interaction with the initiator, which is often water present on the substrate surface.
This compound, which possesses a C18 branched alkyl group, represents an extreme example of this trend. Research has shown that ISCA has a significantly lower reactivity and a much slower polymerization rate compared to commonly used cyanoacrylates like n-butyl-2-cyanoacrylate (NBCA). nih.govresearchgate.net This reduced reactivity is a direct consequence of its long, hydrophobic isostearyl group. nih.gov In some applications, its polymerization rate is considered too low for practical use on its own, necessitating it to be mixed with a faster-polymerizing monomer like NBCA to achieve a desirable curing speed. nih.govresearchgate.net
The formation of the resulting polymer is also affected. Shorter-chain monomers like methyl-2-cyanoacrylate polymerize very quickly, releasing significant heat in an exothermic reaction and forming a rigid, brittle polymer matrix. ntnu.no In contrast, longer-chain monomers like ISCA polymerize slowly, generate less heat, and form more flexible polymers. ntnu.no This trend is consistent across the series, where increasing the side-chain length generally leads to a more pliable polymer. nih.gov
| Alkyl Cyanoacrylate | Alkyl Chain | Relative Polymerization Rate | Resulting Polymer Flexibility |
|---|---|---|---|
| Methyl-2-cyanoacrylate | -CH₃ | Very High | Low (Brittle) |
| Ethyl-2-cyanoacrylate | -C₂H₅ | High | Low |
| n-Butyl-2-cyanoacrylate | -C₄H₉ | Moderate | Moderate |
| 2-Octyl-2-cyanoacrylate | -C₈H₁₇ | Low | High |
| This compound | -C₁₈H₃₇ (branched) | Very Low | Very High (Flexible) |
Data in the table is compiled based on established chemical principles and findings reported in sources ntnu.nonih.govraajournal.comnih.gov.
Kinetic Modeling and Simulation of this compound Polymerization
While specific kinetic modeling and simulation studies for this compound are not extensively documented in the literature, the general principles of alkyl cyanoacrylate polymerization kinetics can be applied to infer its behavior. The polymerization process typically involves initiation, propagation, and termination steps, which can be modeled to understand the reaction dynamics. tudublin.ie For many cyanoacrylates, the plot of reaction extent versus time follows a sigmoidal curve, which can be analyzed using kinetic models to derive rate constants. tudublin.ie
Kinetic studies on shorter-chain analogues like ethyl-2-cyanoacrylate and n-butyl-2-cyanoacrylate have determined absolute rate coefficients for propagation (kₚ) and termination (kₜ). mdpi.com For instance, the anionic polymerization of n-butyl-2-cyanoacrylate in solution can have propagation rate coefficients (kₚ) approaching 10⁶ L·mol⁻¹·s⁻¹. mdpi.com
Given the observed low reactivity of ISCA, any kinetic model would need to account for a significantly reduced propagation rate coefficient (kₚ). nih.govresearchgate.net The steric hindrance from the bulky isostearyl group would be a primary factor in lowering the rate at which monomer units add to the growing polymer chain. Simulations would likely predict a much longer time to reach high monomer conversion compared to NBCA or ethyl-2-cyanoacrylate under identical conditions.
The polymerization process for cyanoacrylates can be complex, sometimes exhibiting two phases: a fast initial phase followed by a slower phase. mdpi.comnih.gov For ISCA, it is conceivable that the initial phase would be substantially suppressed or prolonged. A kinetic model for ISCA would therefore feature rate constants that are orders of magnitude lower than those for short-chain cyanoacrylates, reflecting its inherent chemical nature.
| Kinetic Parameter | Value for n-Butyl-2-cyanoacrylate (NBCA) | Predicted Value for this compound (ISCA) | Rationale |
|---|---|---|---|
| Initiation Rate | Fast (with weak bases) | Slow | Hydrophobic side chain may impede interaction with aqueous initiators. |
| Propagation Rate Coefficient (kₚ) | Very High (~10⁶ L·mol⁻¹·s⁻¹) | Significantly Lower | Major steric hindrance from the bulky isostearyl group slows monomer addition. nih.govresearchgate.net |
| Overall Time to Polymerization | Short (seconds to minutes) | Very Long | Directly observed low reactivity and polymerization rate. nih.gov |
This comparative table is based on kinetic data for NBCA from source mdpi.com and the observed reactivity of ISCA from sources nih.govresearchgate.net.
Polymer Structure and Morphological Studies of Poly Isostearyl 2 Cyanoacrylate
Linear Polymer Architecture and Stereochemical Considerations
The fundamental structure of poly(isostearyl-2-cyanoacrylate) is a linear polymer chain formed through the polymerization of this compound monomers. Due to the presence of two strong electron-withdrawing groups, the cyano (CN) and the ester (COOR) groups, on the α-carbon of the double bond, these monomers are highly reactive towards anionic polymerization. scispace.comraajournal.com This process typically yields a linear polymer with a regular head-to-tail arrangement of monomer units. afinitica.com The polymerization is often initiated by weak bases, such as moisture, which are commonly present on the surfaces of substrates. afinitica.compcbiochemres.com
The stereochemistry of the polymer chain, specifically the spatial arrangement of the isostearyl side chains along the polymer backbone, is a critical factor influencing its physical properties. While detailed stereochemical studies specifically on PISCA are not extensively documented in the provided search results, the principles of vinyl polymer stereochemistry can be applied. The chiral center created during polymerization can lead to different tacticities: isotactic (side chains on the same side), syndiotactic (side chains on alternating sides), or atactic (random arrangement of side chains). For other polymers, like poly(vinyl ethers), controlling stereochemistry from atactic to isotactic has been shown to transform the material from a viscous liquid to a solid with significantly improved mechanical properties. acs.org This highlights the potential to tune the properties of PISCA by controlling its stereochemistry. The use of chiral anion catalysis is a known strategy to control stereochemistry in polymerizations. acs.org
The long, branched isostearyl group in PISCA introduces significant steric hindrance, which can influence the polymerization kinetics and the resulting polymer's properties. This bulky side chain is expected to decrease the polymer's crystallinity and lower its glass transition temperature compared to PACAs with shorter, linear alkyl chains.
Formation of Branched and Crosslinked Poly(this compound) Structures
Beyond linear architectures, poly(this compound) can form more complex structures, including branched and crosslinked networks. These architectures significantly alter the material's properties, such as mechanical strength, solubility, and thermal stability. quora.comfiveable.me
Branched polymers possess a main polymer chain with one or more side chains or branches. quora.com The introduction of branching can lower the polymer's density and crystallinity while improving its processability. fiveable.me For cyanoacrylate polymers, branching can be intentionally introduced during polymerization. One method involves using a specific type of initiator or a comonomer that facilitates the formation of branches. nih.gov Recent research has demonstrated the controlled branching polymerization of cyanoacrylates using "evolmers" that enable site-specific branching initiation, leading to polymers with controlled molecular weight and branching density. nih.gov
Crosslinked polymers consist of polymer chains interconnected by covalent bonds, forming a three-dimensional network. quora.com This crosslinking dramatically increases the polymer's molecular weight, leading to enhanced mechanical strength, solvent resistance, and thermal stability. fiveable.me Crosslinking in polycyanoacrylates can be achieved through various methods, including the use of multifunctional monomers or through post-polymerization reactions induced by heat, radiation, or chemical agents. fiveable.me For instance, the thermal treatment of some polycyanoacrylates can lead to the formation of a crosslinked structure at elevated temperatures. afinitica.com The degree of crosslinking is a critical parameter that can be tailored to achieve desired material properties. mdpi.com
The formation of these complex architectures in PISCA would be influenced by the bulky isostearyl group, which could present steric challenges to both branching and crosslinking reactions. However, the ability to create such structures opens up possibilities for developing PISCA-based materials with a wide range of tailored properties.
Nanoscale Structuring and Morphological Control
The ability to control the structure of poly(this compound) at the nanoscale has led to the development of advanced materials with unique properties and applications. This control extends to the formation of nanofibers and nanoparticles and is heavily dependent on the polymerization conditions.
Formation of Poly(this compound) Nanofibers and Nanoparticles
The synthesis of poly(alkyl cyanoacrylate) (PACA) nanoparticles has been a significant area of research, primarily for biomedical applications. scispace.com These nanoparticles can be formulated as nanospheres or nanocapsules. scispace.comkashanu.ac.ir The most common method for their preparation is anionic polymerization of the corresponding cyanoacrylate monomer in an acidic aqueous medium. kashanu.ac.irgoogle.com
Specifically for PISCA, its long hydrophobic isostearyl side chain makes it a candidate for forming stable nanoparticles. researchgate.net The formation of nanoparticles from copolymers of different alkyl cyanoacrylates, such as n-butyl cyanoacrylate and 2-octyl cyanoacrylate, allows for the tuning of properties like particle size, hydrophobicity, and degradation rate by adjusting the monomer ratio. google.com This suggests that PISCA could be copolymerized with other cyanoacrylates to create nanoparticles with tailored characteristics.
The formation of poly(ethyl-2-cyanoacrylate) nanofibers has been achieved through a template-less vapor phase polymerization technique. afinitica.com This method's success is influenced by the relative humidity and the surface chemistry of the substrate. afinitica.com Another technique, electrospinning, has been used to produce well-defined nanofibers from poly(ethyl 2-cyanoacrylate). nih.gov While direct evidence for PISCA nanofiber formation is not present in the provided results, these methods demonstrate the potential for creating such nanostructures. The bulky isostearyl group might influence the fiber morphology and diameter.
A summary of research findings on PACA nanoparticles is presented in the table below:
| Polymer | Nanostructure | Preparation Method | Key Findings | Reference |
| Poly(isobutyl 2-cyanoacrylate) | Nanoparticles | Anionic polymerization with PEG | The pH of the polymerization medium is a key parameter to control particle size and PEG association. nih.gov | nih.gov |
| Poly(n-butyl cyanoacrylate) | Nanoparticles | Anionic emulsion polymerization | Widely used for drug delivery due to biocompatibility and biodegradability. kashanu.ac.ir | kashanu.ac.ir |
| Poly[(n-butyl cyanoacrylate)-co-(2-octyl cyanoacrylate)] | Nanoparticles | Anionic emulsion copolymerization | Particle size, hydrophobicity, and degradation rate can be controlled by adjusting the monomer ratio. google.com | google.com |
| Poly(ethyl-2-cyanoacrylate) | Nanoparticles with magnetic core | Anionic polymerization | Creates composite particles with both magnetic responsiveness and drug carrier potential. nih.gov | nih.gov |
Influence of Polymerization Conditions on Macroscopic Morphology
The macroscopic morphology of poly(this compound) is profoundly influenced by the conditions under which polymerization occurs. Key parameters that can be manipulated include the type of initiator, solvent, temperature, and the presence of additives.
The anionic polymerization of cyanoacrylates is extremely fast and can be initiated by traces of weak bases. scispace.com The choice of initiator and its concentration can affect the polymerization rate and the molecular weight of the resulting polymer, which in turn influences macroscopic properties like viscosity and mechanical strength. nih.gov
The pH of the polymerization medium is a critical factor, especially in the formation of nanoparticles. For poly(isobutyl 2-cyanoacrylate) nanoparticles, slight variations in pH can dramatically affect particle size. nih.gov An acidic medium (pH 2-3) is often used to obtain stable nanospheres. scispace.com
Temperature also plays a role in the polymerization process and the final polymer properties. While the molecular weight of poly(cyanoacrylates) is not greatly affected by temperature, the thermal stability of the polymer itself is a consideration, as they can depolymerize at elevated temperatures. nih.govafinitica.com
The use of additives can also shape the morphology. For instance, the addition of fumed silica (B1680970) can make the monomer formulation more viscous or gel-like. wikipedia.org In the context of creating porous superhydrophobic coatings from poly(2-octyl cyanoacrylate), the ratio of ethanol (B145695) to water in the polymerization medium was found to control the morphology of the porous structure. rsc.org This demonstrates that the solvent system can be a powerful tool for controlling the macroscopic form of the final polymer.
The table below summarizes the effect of various polymerization conditions on the morphology of poly(alkyl cyanoacrylates):
| Polymerization Condition | Effect on Morphology | Example Polymer | Reference |
| pH of Polymerization Medium | Controls particle size and surface properties of nanoparticles. | Poly(isobutyl 2-cyanoacrylate) | nih.gov |
| Initiator Type and Concentration | Affects polymerization rate and molecular weight, influencing viscosity and mechanical properties. | Poly(alkyl cyanoacrylates) | nih.gov |
| Solvent System | Can control the formation of porous structures. | Poly(2-octyl cyanoacrylate) | rsc.org |
| Temperature | Can influence the thermal stability and potential for depolymerization. | Poly(alkyl 2-cyanoacrylates) | nih.govafinitica.com |
| Additives (e.g., fumed silica) | Can modify the viscosity and consistency of the monomer formulation. | Ethyl cyanoacrylate | wikipedia.org |
Degradation Pathways and Mechanisms of Poly Isostearyl 2 Cyanoacrylate
Hydrolytic Degradation Mechanisms of the Polymer Backbone
The hydrolytic degradation of the poly(cyanoacrylate) backbone is a primary pathway for its breakdown. This process can occur through two main routes:
Reverse Knoevenagel Reaction: In an aqueous environment, the polymer backbone can undergo scission through a reverse Knoevenagel reaction. inchem.orgresearchgate.net This reaction is typically initiated by hydroxyl ions, which attack the polymer chain. inchem.org The cleavage of the carbon-carbon backbone results in the formation of formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). inchem.orgresearchgate.net This process leads to a decrease in the polymer's molecular weight. afinitica.commdpi.com The reaction is enhanced in alkaline conditions. inchem.orgafinitica.com
Ester Side-Chain Hydrolysis: Another significant hydrolytic pathway involves the cleavage of the ester bond on the side chain. researchgate.networldwidejournals.com This reaction, which can be catalyzed by enzymes like esterases, produces a poly(cyanoacrylic acid) and the corresponding alcohol—in this case, isostearyl alcohol. inchem.orgnih.govresearchgate.net In some instances, particularly in the presence of enzymes, this ester hydrolysis is the predominant degradation route, with very little formaldehyde being produced. inchem.orgnih.gov
It is understood that a combination of these pathways can occur, leading to the formation of formaldehyde, an alcohol, and soluble, low-molecular-weight acidic compounds. inchem.org The degradation process is not limited to the surface; water can diffuse into the polymer matrix, causing bulk erosion in addition to surface erosion. nih.gov
Thermal Depolymerization and Characterization of Decomposition Products
When subjected to elevated temperatures, poly(alkyl cyanoacrylates) undergo thermal depolymerization. This process, often referred to as "unzipping," involves the sequential release of monomer units from the polymer chain, leading to a significant reduction in molecular weight. mdpi.com
The primary decomposition products upon heating include:
Monomers: The main process is the reversion to the constituent cyanoacrylate monomer. mdpi.com
Formaldehyde: Generated from the breakdown of the polymer backbone. mdpi.com
Carbon oxides and Nitrogen oxides: These gaseous byproducts can also be formed during thermal degradation. mdpi.com
The glass transition temperature (Tg), which is the temperature at which the polymer changes from a rigid, glassy material to a more flexible, rubbery one, for poly(ethyl 2-cyanoacrylate) is in the range of 140–150 °C. mdpi.com Poly(alkyl cyanoacrylates) generally show a decrease in adhesion capability at temperatures between 80-100 °C. mdpi.com Studies on copolymers have shown that incorporating more thermally stable monomers, like methyl methacrylate (B99206), can significantly improve the thermal stability of the resulting polymer compared to a poly(cyanoacrylate) homopolymer. usda.gov
Influence of Polymer Architecture and Environmental Conditions on Degradation Kinetics
The rate of degradation of poly(isostearyl-2-cyanoacrylate) is not static but is heavily influenced by both its molecular structure and the conditions of its environment.
Polymer Architecture: The length of the alkyl ester side chain is a crucial determinant of degradation speed. Generally, polymers with longer alkyl chains, such as isostearyl, degrade more slowly than those with shorter chains like methyl or ethyl. inchem.orgworldwidejournals.com This is attributed to the increased hydrophobicity and steric hindrance provided by the longer chain, which limits water access to the polymer backbone and ester linkages. The molecular weight of the polymer also plays a role; lower molecular weight polymers tend to degrade faster. researchgate.net
Environmental Conditions:
pH: The degradation rate is highly pH-dependent. Alkaline conditions (higher pH) significantly accelerate hydrolytic degradation, particularly the reverse Knoevenagel reaction that cleaves the polymer backbone. inchem.orgafinitica.commdpi.com
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including hydrolysis and thermal depolymerization. inchem.org
Moisture: The presence of water is essential for hydrolytic degradation. Excessive exposure to moisture can lead to the breakdown of the polymer chain. mdpi.com
Comparison of Degradation Behavior across Cyanoacrylate Homologues
When comparing the degradation of different poly(alkyl cyanoacrylate) homologues, a clear trend emerges related to the length of the ester side chain.
The rate of hydrolytic degradation generally decreases as the length of the alkyl side chain increases. inchem.orgafinitica.com For example, poly(methyl cyanoacrylate) degrades much faster than poly(butyl cyanoacrylate) or poly(octyl cyanoacrylate). afinitica.com The longer, more lipophilic side chains of polymers like poly(this compound) provide a greater protective effect against hydrolysis compared to their shorter-chain counterparts. nih.gov
This trend is consistent in studies measuring formaldehyde release and mass loss over time.
Table 1: Relative Hydrolytic Degradation Rates of Poly(alkyl cyanoacrylate) Homologues
| Homologue | Alkyl Chain Length | Relative Degradation Rate |
|---|---|---|
| Poly(methyl-2-cyanoacrylate) | Short | High |
| Poly(ethyl-2-cyanoacrylate) | Short | High |
| Poly(butyl-2-cyanoacrylate) | Medium | Moderate |
| Poly(octyl-2-cyanoacrylate) | Long | Low |
This table provides a qualitative comparison based on established principles that longer alkyl chains decrease the degradation rate.
Alkoxy CAs have been found to exhibit faster hydrolytic degradation compared to alkyl CAs. nih.gov In terms of mechanical properties during degradation, most alkyl CA polymers are characterized as brittle, while those with longer side chains, like octyl cyanoacrylate, exhibit a better balance between mechanical strength and plasticity. nih.gov
Chemical Modifications and Derivatization of Isostearyl 2 Cyanoacrylate and Its Polymers
Copolymerization Strategies with Complementary Monomers
Copolymerization is a powerful strategy to incorporate different chemical functionalities into the poly(cyanoacrylate) chain, thereby creating materials with hybrid properties derived from each monomeric unit. The high reactivity of the cyanoacrylate monomer, with its two electron-withdrawing groups (cyano and ester), influences its behavior in copolymerization reactions. scispace.com While anionic polymerization is common for cyanoacrylates, radical polymerization under acidic conditions is also a viable and synthetically useful method. nih.govnih.gov
A notable and clinically relevant example involves the copolymerization of Isostearyl-2-cyanoacrylate (ISCA) with n-butyl-2-cyanoacrylate (NBCA). nih.gov ISCA was developed as a non-adhesive cyanoacrylate due to its long, hydrophobic isostearyl side group, which imparts lower reactivity and adhesion compared to shorter-chain analogues like NBCA. nih.gov However, its polymerization rate can be too slow for certain applications, such as the obliteration of vascular lesions with rapid blood flow. nih.gov By mixing ISCA with the faster-polymerizing NBCA, a copolymer is formed in situ, allowing for a tunable polymerization rate while maintaining an extremely low adhesive force compared to NBCA alone. nih.gov
Broader research into poly(alkyl cyanoacrylate) (PACA) copolymerization reveals several effective strategies that are applicable to ISCA for creating functional materials. These include:
Functional Peptides: Copolymerizing an alkyl cyanoacrylate with an acryloyl-functionalized peptide has been shown to significantly increase the encapsulation efficiency of the peptide within the resulting nanoparticle, a crucial factor for drug delivery applications. nih.gov
Polyester Monomers: Semicontinuous microemulsion polymerization has been used to copolymerize ethyl-2-cyanoacrylate with ε-caprolactone, forming PECA-PCL nanoparticles. mdpi.com This approach combines the properties of poly(cyanoacrylates) with those of biodegradable polyesters.
PEGylation: To create "stealth" nanoparticles that can evade the immune system, cyanoacrylate monomers can be copolymerized with functionalized polyethylene (B3416737) glycol (PEG) derivatives, such as azidopoly(ethylene glycol) cyanoacetate (B8463686) or methoxypoly(ethylene glycol) cyanoacrylate. scispace.comacs.orgnih.gov This results in comb-like or block copolymers with hydrophilic PEG chains that provide a protective corona around the nanoparticle.
Vinyl Monomers: Radical copolymerization of cyanoacrylates with common vinyl monomers like methyl methacrylate (B99206) (MMA) has been studied extensively. nih.govmdpi.com These reactions often result in random copolymers with a strong alternating tendency, which can suppress the typical unzipping degradation mechanism of poly(cyanoacrylate) homopolymers. mdpi.com
The table below summarizes various monomers that have been copolymerized with alkyl-2-cyanoacrylates, highlighting the strategy and resulting properties.
| Complementary Monomer | Polymerization Method | Resulting Copolymer/Property | Research Focus |
| n-Butyl-2-cyanoacrylate (NBCA) | Anionic | Tunable polymerization rate, low adhesion | Embolic material nih.gov |
| ε-Caprolactone (PCL) | Acid-catalyzed ROP / Anionic | Biodegradable hybrid nanoparticles | Drug delivery mdpi.com |
| Azidopoly(ethylene glycol) cyanoacetate | Knoevenagel condensation / Anionic | Azide-functionalized copolymer for "click" chemistry | Functional nanoparticles acs.orgresearchgate.net |
| Acryloyl-functionalized peptides | Microemulsion | High peptide entrapment efficiency | Drug delivery nih.gov |
| Methyl Methacrylate (MMA) | Radical | Random, alternating copolymer with enhanced thermal stability | Polymer stability nih.govmdpi.com |
| 5-Carboxypentyl cyanoacrylate | Anionic | Site-specific branching, formation of branched polymers | Controlled polymer architecture nih.gov |
Post-Polymerization Functionalization for Tailored Properties
Post-polymerization functionalization involves the chemical modification of an existing polymer. This approach is advantageous as it allows a single, well-defined polymer backbone to be derivatized in multiple ways, ensuring consistency across different functional materials. nih.gov For poly(this compound), this would involve reacting the polymer after its formation to introduce new functional groups or attach bioactive ligands.
A prominent and highly efficient method for the post-polymerization functionalization of PACA-based materials is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgresearchgate.net The strategy proceeds in two stages:
First, a functional copolymer is synthesized, for instance, by copolymerizing ISCA with a monomer carrying a reactive handle, such as azidopoly(ethylene glycol) cyanoacetate. This produces a poly[(isostearyl cyanoacrylate)-co-(azidopoly(ethylene glycol) cyanoacrylate)] copolymer with pendant azide (B81097) groups. acs.org
Second, this azide-functionalized polymer can be "clicked" with any alkyne-containing molecule. This reaction is highly specific and efficient, allowing for the covalent attachment of targeting ligands, imaging agents, or drugs. acs.orgresearchgate.net This functionalization can be performed on the copolymer in a homogeneous solution before nanoparticle formation or directly on the surface of pre-formed nanoparticles. acs.org
Other post-polymerization strategies applicable to functional polymers include:
Amine Functionalization: Hydrolysis of precursor polymers, such as poly(N-vinylformamide), can yield a high density of primary amine groups on a porous polymer structure. rsc.org This creates a highly reactive scaffold for further derivatization.
Azlactone Chemistry: Polymers containing azlactone groups, like poly(2-vinyl-4,4-dimethyl azlactone), serve as versatile platforms. The azlactone ring readily reacts with primary amines, enabling the straightforward conjugation of a wide array of molecules. nih.gov While not a direct modification of the PACA backbone, a similar approach could be envisaged by copolymerizing ISCA with an azlactone-containing monomer.
These modification techniques transform the polymer from a structural material into a functional platform, enabling the creation of sophisticated materials with properties tailored for specific advanced applications.
Synthesis of this compound Derivatives with Modified Ester Groups
The properties of a poly(alkyl 2-cyanoacrylate) are significantly influenced by the nature of the alkyl ester side chain (the 'R' group in -COOR). Modifying this group in ISCA allows for the synthesis of new monomer derivatives with different characteristics. The primary method for synthesizing 2-cyanoacrylate monomers is the Knoevenagel condensation. scispace.compcbiochemres.com
The general synthesis involves two key steps:
Condensation: An alkyl cyanoacetate is reacted with formaldehyde (B43269) in the presence of a base catalyst. This forms a low-molecular-weight polymer. who.int To synthesize ISCA, the starting material is isostearyl cyanoacetate.
Depolymerization: The resulting polymer is heated under vacuum (pyrolysis), causing it to depolymerize back into the high-purity monomer, which is then distilled and collected. scispace.comwho.int Acidic stabilizers are added to prevent premature repolymerization during storage. scispace.com
To create derivatives of ISCA with modified ester groups, one must alter the starting alkyl cyanoacetate. For example, using a different long-chain or functionalized alcohol to produce the initial cyanoacetate ester would result in a new cyanoacrylate monomer after condensation and depolymerization.
An alternative synthetic route is transesterification . scispace.com This approach could potentially be used to convert a more common, shorter-chain alkyl cyanoacrylate (e.g., ethyl 2-cyanoacrylate) into a derivative with a more complex ester group by reacting it with the desired alcohol (e.g., isostearyl alcohol) in the presence of a suitable catalyst.
The table below outlines the conceptual synthesis of various cyanoacrylate derivatives based on the modification of the ester group via the Knoevenagel condensation pathway.
| Target Monomer Derivative | Required Starting Cyanoacetate | Key Feature of Ester Group |
| This compound | Isostearyl cyanoacetate | Long, branched hydrophobic chain |
| Hexadecyl-2-cyanoacrylate | Hexadecyl cyanoacetate | Long, linear hydrophobic chain |
| Methoxyethyl-2-cyanoacrylate | Methoxyethyl cyanoacetate | Ether linkage, reduced odor |
| Allyl-2-cyanoacrylate | Allyl cyanoacetate | Unsaturated group for crosslinking |
By systematically varying the structure of the ester side chain, a library of monomers can be synthesized, each imparting unique properties to the final polymer, such as altered hydrophobicity, biodegradability, and mechanical flexibility.
Advanced Analytical and Characterization Methodologies for Isostearyl 2 Cyanoacrylate and Its Polymers
Spectroscopic Techniques for Monomer and Polymer Analysis
Spectroscopic methods are fundamental to understanding the chemical structure of the ISCA monomer and tracking its conversion to a polymer.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Polymerization Monitoring
FT-IR spectroscopy is a powerful tool for monitoring the polymerization of cyanoacrylate monomers. The process involves tracking the disappearance of specific absorption bands associated with the monomer's vinyl group as it is consumed during the formation of the polymer backbone.
For cyanoacrylate monomers, key characteristic IR bands include:
C=C Stretch: A peak typically observed around 1620-1640 cm⁻¹, indicative of the carbon-carbon double bond in the monomer.
=C-H Bending (Out-of-Plane): A sharp peak often seen near 910 cm⁻¹ or 980 cm⁻¹, corresponding to the vinyl C-H bonds.
C≡N Stretch: A strong, sharp peak around 2230-2240 cm⁻¹, characteristic of the nitrile group.
C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹, corresponding to the carbonyl group of the ester.
During polymerization, the intensity of the peaks associated with the vinyl group (C=C stretch and =C-H bend) diminishes, providing a direct measure of monomer conversion. The nitrile and carbonyl peaks remain in the resulting polymer and can be used as internal reference points. While specific spectra for ISCA are not published, the same principles would apply.
Table 1: Representative FT-IR Peak Assignments for Cyanoacrylate Polymerization Monitoring
| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Change upon Polymerization |
|---|---|---|---|
| C=C Stretch | ~1630 | Absent | Disappears |
| =C-H Bending | ~910 | Absent | Disappears |
| C≡N Stretch | ~2235 | ~2235 | Remains |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is invaluable for the detailed structural confirmation of both the ISCA monomer and the resulting polymer. ¹H and ¹³C NMR would provide definitive evidence of the isostearyl group's structure and the polymer backbone.
For the ISCA monomer , ¹H NMR would be expected to show:
Two distinct signals in the vinyl region (typically 6.5-7.1 ppm) corresponding to the two non-equivalent protons on the C=C double bond.
Signals corresponding to the protons of the long isostearyl alkyl chain.
Upon polymerization , the characteristic vinyl proton signals would disappear, and new signals corresponding to the saturated polymer backbone would appear at higher field strengths. The complex signals of the isostearyl side chain would remain, albeit with potential minor shifts due to the change in the chemical environment. Advanced NMR techniques like DEPT and 2D-correlation spectroscopy (HETCOR) could be used for unambiguous assignment of all carbon and proton signals in the polymer structure. afinitica.com
Thermal Analysis Methods for Polymerization and Degradation Characterization
Thermal analysis techniques are crucial for determining the thermal properties of poly(isostearyl-2-cyanoacrylate), including its polymerization behavior, glass transition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC) for Kinetic Analysis
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For poly(this compound), DSC can be used to determine the glass transition temperature (Tg), which is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
For the broader class of poly(alkyl cyanoacrylates), the Tg is known to decrease as the length of the alkyl side chain increases due to increased flexibility and free volume. Therefore, poly(this compound) would be expected to have a significantly lower Tg compared to short-chain polymers like poly(ethyl-2-cyanoacrylate) (Tg ~140-150°C). mdpi.com DSC can also be used to study the exothermic polymerization reaction itself, although this can be challenging due to the rapid reaction rate. pcbiochemres.com
Table 2: Expected Trend in Glass Transition Temperature (Tg) for Poly(alkyl cyanoacrylates)
| Polymer | Alkyl Chain Length | Expected Tg |
|---|---|---|
| Poly(methyl-2-cyanoacrylate) | Short | High |
| Poly(ethyl-2-cyanoacrylate) | Short | ~140-150 °C mdpi.com |
| Poly(n-butyl-2-cyanoacrylate) | Medium | Lower |
| Poly(octyl-2-cyanoacrylate) | Long | Low |
| Poly(this compound) | Very Long | Very Low (Expected) |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and degradation profile. When heated, poly(alkyl cyanoacrylates) typically undergo depolymerization, reverting to their constituent monomers, or they can decompose into other volatile products. The degradation of some polycyanoacrylates is known to release formaldehyde (B43269). researchgate.net
The thermal stability of poly(alkyl cyanoacrylates) is influenced by the length of the alkyl side chain. TGA would reveal the onset temperature of decomposition for poly(this compound), its maximum degradation rate, and the amount of residual mass at high temperatures. It is expected that the long isostearyl chain might influence the degradation mechanism compared to shorter-chain analogues.
Mass Spectrometry Techniques for Polymer Structure and Degradation Product Identification
Mass spectrometry is a key technique for identifying the precise mass of molecules, making it useful for analyzing polymer structures and their degradation products. Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are particularly effective for analyzing the thermal degradation products of polymers. mdpi.com For polycyanoacrylates, this could identify the monomer as the primary degradation product, along with other fragments like formaldehyde and cyanoacetate (B8463686). mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can be used to characterize the molecular weight distribution of the polymer and identify the chemical nature of the end-groups, which provides insight into the polymerization initiation and termination mechanisms. nist.gov While specific mass spectrometry studies on ISCA have not been found, these techniques would be essential for a thorough characterization of its polymer and degradation pathways.
MALDI-TOF Mass Spectrometry for Polymer Molecular Weight Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the absolute molecular weights of polymers. waters.com Unlike methods that provide average molecular weights, MALDI-TOF MS can resolve individual oligomer chains, offering a detailed view of the molecular weight distribution. waters.com This is particularly crucial for understanding the physical properties of poly(this compound), as these are directly linked to the polymer's size and distribution. waters.com
In a typical MALDI-TOF analysis of a cyanoacrylate polymer, the polymer sample is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid (DHB), and a cationization agent, often a sodium or potassium salt. nist.govjeol.com The matrix absorbs the laser energy, leading to the soft ionization and desorption of the polymer chains, which are then accelerated in a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the precise determination of the molecular weight of each oligomer. mdpi.com
The resulting mass spectrum displays a series of peaks, each corresponding to a specific polymer chain length (n-mer). The difference in mass between adjacent peaks corresponds to the mass of the this compound monomer unit. From this distribution, key molecular weight averages can be calculated:
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. It is calculated using the formula: Mn = Σ(NiMi) / ΣNi, where Ni is the number of molecules of a specific molecular weight and Mi is that specific molecular weight.
Dispersity (Đ): A measure of the broadness of the molecular weight distribution, calculated as the ratio of Mw to Mn (Đ = Mw/Mn). A value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications.
Table 1: Hypothetical MALDI-TOF MS Data for Poly(this compound)
| Parameter | Value |
| Matrix | 2,5-dihydroxybenzoic acid (DHB) |
| Cationization Agent | Sodium Iodide |
| Number-Average Molecular Weight (Mn) | 4500 g/mol |
| Weight-Average Molecular Weight (Mw) | 4800 g/mol |
| Dispersity (Đ) | 1.07 |
This table presents a hypothetical data set for illustrative purposes.
Kendrick Mass Defect Analysis for Polymer Architecture
While MALDI-TOF MS provides information on molecular weight distribution, Kendrick Mass Defect (KMD) analysis offers a powerful method for visualizing and interpreting complex polymer mass spectra, particularly for elucidating polymer architecture, including end groups and copolymer compositions. nih.govresearchgate.net The KMD analysis re-scales the mass spectrum by defining the mass of a repeating monomer unit as an integer value. nih.gov
The Kendrick mass is calculated by multiplying the IUPAC mass by a factor derived from the exact mass of the repeating unit. The Kendrick Mass Defect is the difference between the Kendrick mass and the nominal Kendrick mass. When plotting the KMD against the nominal Kendrick mass, polymers with the same repeating unit but different end groups will align horizontally. jeol.com This technique is invaluable for identifying different polymer series within a sample, which might arise from different initiation or termination events during polymerization. nih.gov
For poly(this compound), KMD analysis can be used to:
Confirm the identity of the repeating monomer unit.
Identify and characterize the end groups of the polymer chains.
Detect the presence of copolymers or impurities with different repeating structures.
The visualization capabilities of KMD plots simplify the identification of homologous series in what might otherwise be a congested and difficult-to-interpret mass spectrum. researchgate.net Advanced KMD techniques, such as using fractional base units, can further enhance the resolution and discrimination of different polymer species within a complex mixture. nih.gov
Table 2: Hypothetical Kendrick Mass Defect Analysis Results for Poly(this compound)
| Polymer Series | End Group 1 | End Group 2 | Kendrick Mass Defect (KMD) |
| Series A | Initiator Fragment | H | 0.345 |
| Series B | Initiator Fragment | OH | 0.452 |
This table presents a hypothetical data set for illustrative purposes.
Chromatographic Methods for Purity Assessment and Component Analysis
Chromatographic techniques are indispensable for assessing the purity of the this compound monomer and for analyzing the composition of its formulated products. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. researchgate.net For this compound, a reversed-phase HPLC method is typically employed. ecetoc.org In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. researchgate.net
A typical HPLC analysis for purity assessment would involve:
Column: A C18 or C8 column.
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol. epa.gov
Detector: A UV detector, as the cyanoacrylate group has a UV chromophore.
This method can effectively separate the this compound monomer from impurities such as stabilizers, polymerization inhibitors, and byproducts from synthesis. The area of the monomer peak relative to the total area of all peaks provides a quantitative measure of its purity.
Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov While direct GC analysis of cyanoacrylates can be challenging due to their tendency to polymerize at high temperatures, methods have been developed to overcome this. nih.gov Pyrolysis-GC, where the polymer is thermally degraded into smaller, more volatile fragments before entering the GC column, can be used to analyze the composition of cured poly(this compound). nih.gov For the analysis of the monomer, careful optimization of the injection port temperature and the use of a suitable solvent are crucial. ijrpc.com A flame ionization detector (FID) is commonly used for quantification. ijrpc.com
Table 3: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Purity assessment of the monomer, quantification of stabilizers and inhibitors. | High resolution, suitable for non-volatile compounds, quantitative accuracy. researchgate.net | Requires the compound to be soluble in the mobile phase. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov | Analysis of volatile impurities in the monomer, analysis of polymer composition via pyrolysis. | High sensitivity, excellent for volatile compounds. researchgate.net | Potential for monomer polymerization at high temperatures. nih.gov |
Theoretical and Computational Studies on Isostearyl 2 Cyanoacrylate Polymerization and Derived Structures
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of the isostearyl-2-cyanoacrylate monomer and its inherent reactivity. The fundamental reactivity of cyanoacrylate monomers stems from the electron-deficient nature of the carbon-carbon double bond. This is a consequence of the strong electron-withdrawing effects of both the cyano (-CN) and the ester (-COOR) groups attached to the same carbon atom. pcbiochemres.comraajournal.com This electronic arrangement makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which is the initiating step in the predominant anionic polymerization mechanism. pcbiochemres.compcbiochemres.com
The general structure of an alkyl-2-cyanoacrylate monomer features resonance stabilization of the carbanion formed upon nucleophilic addition, which further drives the polymerization process. mdpi.com While specific DFT studies on this compound are not widely published, data from related alkyl-2-cyanoacrylates, such as ethyl-2-cyanoacrylate, provide a basis for understanding. For instance, DFT calculations at the B3LYP/6-31G* level have been used to model the anionic polymerization of ethyl α-cyanoacrylate, revealing an activation energy of 13.83 kJ/mol in the gas phase for the initiation step with water. sioc-journal.cn
The isostearyl group, being a large and branched C18 alkyl chain, is expected to influence the monomer's reactivity in several ways compared to smaller, linear alkyl groups like methyl or ethyl.
Steric Hindrance: The bulky isostearyl group can sterically hinder the approach of an initiating nucleophile and the subsequent addition of monomer units to the growing polymer chain. This would likely decrease the rates of both initiation and propagation.
Electronic Effects: The isostearyl group is primarily an electron-donating group through induction, albeit weakly. This effect is generally overshadowed by the powerful electron-withdrawing cyano and ester functionalities. However, subtle differences in the electron density at the double bond compared to shorter-chain analogs could be quantified by computational methods.
| Parameter | Description | Representative Value Range | Reference for Methodology |
|---|---|---|---|
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap can indicate higher reactivity. | 4-6 eV | sioc-journal.cnacs.org |
| Mulliken Charge on β-carbon | Partial positive charge on the carbon atom of the C=C bond that is not attached to the cyano/ester groups. A higher positive charge indicates greater electrophilicity. | +0.1 to +0.3 e | sioc-journal.cn |
| Dipole Moment | A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions. | 2-4 Debye | youtube.com |
Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior of polymer chains and the non-covalent interactions that govern the bulk properties of the material. researchgate.netresearchgate.net For poly(this compound), the large, flexible, and hydrophobic isostearyl side chains are the dominant factor determining the polymer's structure and interactions.
MD simulations can model the polymer chain in various environments, such as in a vacuum, in a solvent, or in a bulk amorphous state. These simulations track the positions and velocities of atoms over time, governed by a force field that describes the intra- and intermolecular forces. From these trajectories, properties like the radius of gyration (a measure of chain size), end-to-end distance, and radial distribution functions can be calculated to characterize the polymer's conformation. doi.org
The conformation of poly(this compound) is expected to be significantly different from that of polymers with smaller side chains, like poly(methyl-2-cyanoacrylate). The long isostearyl groups would likely lead to:
Increased Inter-chain Spacing: The bulky side chains would prevent close packing of the polymer backbones, resulting in a lower density material with a significant amount of free volume.
Reduced Chain Mobility: The entanglement of the long alkyl side chains could lead to a higher glass transition temperature (Tg) than might be expected from the flexible backbone alone, and would certainly result in a more viscous material in the melt state.
Table 2: Key Intermolecular and Intramolecular Interactions in Poly(this compound) for MD Simulation (Note: This table outlines the types of interactions that would be parameterized in a force field for an MD simulation of this specific polymer.)
| Interaction Type | Description | Relevant Groups | Expected Significance |
|---|---|---|---|
| Van der Waals Forces | Weak, short-range attractions/repulsions between all atoms. | Entire molecule, but dominant between isostearyl side chains. | High |
| Dipole-Dipole Interactions | Electrostatic attraction between polar groups. | Cyano (-CN) and Ester (-C=O) groups on the backbone. | Moderate (shielded by bulky side chains) |
| Covalent Bonds | Strong bonds holding atoms together within the molecule (e.g., C-C, C-H, C=O, C≡N). | Entire molecule. | Very High (defines the molecule) |
| Bond Angle Bending | Energy associated with deforming the angle between three bonded atoms. | Entire molecule. | Very High (defines molecular geometry) |
| Torsional Dihedrals | Energy associated with rotation around a chemical bond. | Entire molecule, especially the flexible C-C bonds in the backbone and isostearyl group. | Very High (defines chain conformation) |
Kinetic Modeling and Computational Prediction of Polymerization Dynamics
Kinetic modeling allows for the quantitative prediction of polymerization dynamics, such as the rate of polymerization, the evolution of molecular weight, and the monomer conversion over time. indexcopernicus.comresearchgate.net Cyanoacrylate polymerization is notoriously fast, proceeding via an anionic mechanism often initiated by weak bases like water. pcbiochemres.comwikipedia.org However, radical polymerization is also possible under specific conditions. mdpi.comnih.gov
A kinetic model for the anionic polymerization of this compound would include elementary reaction steps for initiation, propagation, and termination/transfer. tudublin.ie
Initiation: A nucleophile (e.g., OH⁻ from water) attacks the β-carbon of the monomer, creating a carbanion.
Propagation: The carbanionic chain end attacks another monomer molecule, extending the polymer chain.
Termination/Chain Transfer: The growing chain can be terminated by reacting with an acidic species or undergo chain transfer, where the active center is transferred to another molecule, terminating one chain and starting another.
The rate constants for these steps (k_i, k_p, k_t) are crucial parameters in the model. The large isostearyl group is predicted to have a significant impact on these constants compared to smaller alkyl cyanoacrylates. A study on a new non-adhesive cyanoacrylate, this compound (ISCA), noted that it carries a long hydrophobic side isostearyl group with lower reactivity and adhesion than other cyanoacrylates, and its polymerization rate is too low for certain applications without being mixed with a faster-polymerizing monomer like n-butyl-cyanoacrylate (NBCA). researchgate.net This experimental observation supports the theoretical prediction that steric hindrance from the isostearyl group would lower the propagation rate constant (k_p).
Computational models can be developed to solve the system of differential equations that describe the concentration changes of monomer, initiator, and polymer chains of different lengths over time. These models can predict how the polymerization would be affected by variables such as initiator concentration, temperature, and the presence of inhibitors or accelerators. nih.govmdpi.com
Table 3: Representative Kinetic Parameters for Anionic Polymerization of Alkyl-2-Cyanoacrylates (Note: These values are for other alkyl cyanoacrylates like n-butyl and ethyl esters and serve as a reference. The k_p for this compound is expected to be lower due to steric hindrance.)
| Parameter | Description | Representative Value | Reference for Methodology |
|---|---|---|---|
| k_p (L·mol⁻¹·s⁻¹) | Propagation Rate Constant | ~10³ - 10⁶ | mdpi.comresearchgate.net |
| k_t (L·mol⁻¹·s⁻¹) | Termination Rate Constant | Varies greatly with terminating agent | researchgate.net |
| Monomer Conversion | Percentage of monomer converted to polymer. | Can approach 100% very rapidly. | researchgate.net |
| Polymerization Time | Time to reach high conversion. | Seconds to minutes. | pcbiochemres.comacs.org |
Material Science and Engineering Research Applications of Poly Isostearyl 2 Cyanoacrylate
Development of Specialized Polymeric Materials for Non-Adhesive Applications
The primary driver for the development of Isostearyl-2-cyanoacrylate was the need for a cyanoacrylate-based material that did not possess the strong adhesive properties typical of this polymer family. nih.gov Traditional cyanoacrylates, such as N-butyl-2-cyanoacrylate (NBCA), are well-known for their use as powerful, fast-acting adhesives. wikipedia.orgafinitica.com However, this exceptional adhesiveness can be a significant drawback in certain applications, such as in endovascular surgery where the goal is to block a blood vessel (embolization) without adhering to the delivery microcatheter. nih.gov
Research led to the synthesis of ISCA, a novel cyanoacrylate monomer with a long, hydrophobic isostearyl group. nih.gov This molecular structure results in lower reactivity and adhesion compared to other cyanoacrylates. nih.gov However, the polymerization rate of pure ISCA was found to be too slow for applications in vascular lesions with rapid blood flow. nih.gov To counteract this, researchers developed a mixture of ISCA and NBCA. This blend capitalizes on the properties of both components: the NBCA initiates a faster polymerization, while the ISCA ensures the resulting polymer has an extremely low adhesive force and a viscosity suitable for use as an injectable liquid embolic agent. nih.gov This work demonstrates a targeted design approach to create a specialized polymeric material where the typical adhesive property is intentionally suppressed.
Table 1: Comparative Properties of this compound (ISCA) vs. N-butyl-2-cyanoacrylate (NBCA) for Embolic Applications
| Property | This compound (ISCA) | N-butyl-2-cyanoacrylate (NBCA) | ISCA/NBCA Mixture |
|---|---|---|---|
| Side Chain | Long, hydrophobic isostearyl group nih.gov | Short butyl group wikipedia.org | Combined |
| Reactivity | Lower nih.gov | Higher | Moderate/Controlled nih.gov |
| Adhesive Force | Low nih.gov | Exceptionally Strong nih.gov | Extremely Low nih.gov |
| Polymerization Rate | Too low for rapid blood flow nih.gov | Rapid | Optimized for embolic use nih.gov |
| Primary Application | Component in non-adhesive systems nih.gov | Tissue adhesive, embolic agent nih.govwikipedia.org | Non-adhesive liquid embolic nih.gov |
Research into Poly(this compound) as a Component in Advanced Biomaterial Systems (excluding clinical human trials)
The unique properties of Poly(this compound) make it a subject of research for inclusion in advanced biomaterial systems where biocompatibility and controlled material-tissue interaction are paramount. A significant factor for any biomaterial is the tissue response it elicits. Research has shown that longer alkyl side chains on cyanoacrylate polymers result in slower degradation and are generally less toxic to surrounding tissues. afinitica.com This is because the degradation of poly(alkyl cyanoacrylates) can produce formaldehyde (B43269), and the rate of this formation is reduced with longer side chains. researchgate.net
Table 2: Properties of Long-Chain Poly(alkyl cyanoacrylates) for Biomaterial Applications
| Property | Description | Relevance to Poly(this compound) |
|---|---|---|
| Biodegradation | Degrade more slowly than short-chain variants. afinitica.com | The long isostearyl chain suggests a slow degradation profile. |
| Biocompatibility | Generally considered biocompatible and non-allergenic. afinitica.com | Animal studies show milder tissue reactions compared to NBCA. nih.gov |
| Toxicity Profile | Reduced histotoxicity due to slower release of degradation products (e.g., formaldehyde). researchgate.net | The isostearyl group contributes to this favorable toxicological characteristic. |
| Flexibility | Longer side chains can increase the flexibility of the cured polymer. wikipedia.org | Potentially offers better mechanical matching to soft tissues compared to brittle, short-chain polymers. |
Controlled Release Systems utilizing Poly(this compound) Matrix (excluding drug dosage/administration)
Poly(alkyl cyanoacrylates) (PACAs) as a class are well-established as biodegradable polymers for creating matrices in controlled-release systems. nih.govmdpi.com These systems are designed to release an active agent over an extended period through mechanisms of diffusion and/or polymer matrix erosion. nih.govresearchgate.net Research into injectable, cross-linked cyanoacrylate systems has demonstrated their potential as local sustained-release depots that polymerize in situ. nih.gov For instance, formulations using methoxyethyl cyanoacrylate (MOE-CA) have been developed, where the drug-release profile can be adjusted by altering the composition of the monomer mixture. nih.gov
While specific research focusing on Poly(this compound) as a primary matrix for controlled release is not extensively detailed in published literature, its inherent physicochemical properties make it a theoretical candidate for such applications. The long, hydrophobic isostearyl side chain would likely result in a polymer matrix with very slow water uptake and, consequently, a very slow degradation and erosion rate. nih.gov This could be advantageous for developing long-term implantable or injectable systems where a prolonged, near-zero-order release kinetic is desired. researchgate.net The polymer's non-adhesive nature could also be beneficial, ensuring the matrix does not improperly adhere to surrounding tissues after administration. nih.gov
Engineered Polymeric Scaffolds and Films from this compound
Engineered scaffolds are three-dimensional porous structures that act as temporary templates to support cell attachment and guide the formation of new tissue. researchgate.netmdpi.com These scaffolds are typically made from biocompatible and biodegradable polymers. rsc.org Various fabrication techniques, including electrospinning, solvent casting, and 3D printing, are used to create scaffolds with controlled pore structures from a range of polymers, including other types of poly(alkyl cyanoacrylates). mdpi.comresearchgate.netlidsen.com For example, research has been conducted on designing nanofibrous scaffolds from poly(butyl cyanoacrylate) to mimic the structure of tendon tissue. mdpi.com
There is a lack of specific studies on the fabrication of porous scaffolds or films composed entirely of Poly(this compound). However, its defining non-adhesive and hydrophobic characteristics suggest potential niche applications in tissue engineering research. nih.gov It could be investigated as a component in composite scaffolds or as a surface coating to create non-adherent biomaterial surfaces. In tissue engineering, while cell adhesion is often desired, there are scenarios where preventing non-specific cell or protein adhesion is critical. Films or surface modifications using Poly(this compound) could be explored to fabricate materials that resist cellular attachment, thereby directing cell growth to specific patterned areas or creating non-fouling surfaces for implantable devices.
Future Research Trajectories and Unresolved Challenges in Isostearyl 2 Cyanoacrylate Research
Advancements in Controlled Polymerization Methodologies
The rapid and often difficult-to-control anionic polymerization of cyanoacrylates presents a significant hurdle in tailoring polymer properties for specific applications. raajournal.commdpi.compcbiochemres.com While this reactivity is beneficial for instant adhesives, it limits the synthesis of well-defined, complex macromolecular architectures. mdpi.com
Future research will likely focus on advancing controlled polymerization techniques for cyanoacrylates, including ISCA. Methodologies such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) offer the potential to suppress chain termination and create polymers with predetermined microstructures. mdpi.com The application of these techniques to ISCA could lead to polymers with precisely controlled molecular weights, lower polydispersity, and novel architectures like star or branched polymers. mdpi.com A significant challenge lies in adapting these controlled radical polymerization methods, which are typically performed under acidic conditions to prevent anionic polymerization, to the specific reactivity of ISCA. mdpi.comnih.gov
A key area of investigation will be the development of novel initiators and catalysts that are effective for the controlled polymerization of long-chain cyanoacrylates like ISCA. This could involve exploring zwitterionic polymerization pathways or designing new catalytic systems that can better manage the high reactivity of the cyanoacrylate monomer. scispace.com The ability to fine-tune the polymerization process will be crucial for optimizing the performance of ISCA-based materials in their target applications.
Exploration of Novel Monomer and Polymer Derivatizations
The properties of poly(isostearyl-2-cyanoacrylate) are largely dictated by the long isostearyl side chain, which imparts hydrophobicity and non-adhesive characteristics. nih.gov Future research will undoubtedly explore the synthesis of novel monomers and the derivatization of existing polymers to further tailor these properties.
One promising avenue is the synthesis of new cyanoacrylate monomers with different long-chain alkyl or functionalized side groups. This could involve creating a library of novel monomers and screening them for desired properties, such as altered degradation rates, enhanced biocompatibility, or specific interactions with biological tissues. nih.govunit.no For instance, incorporating biodegradable linkages into the side chain could lead to polymers with more controllable degradation profiles.
Furthermore, post-polymerization modification of poly(this compound) offers another route to new materials. Functional groups could be introduced along the polymer backbone or at the chain ends to allow for the attachment of targeting ligands, imaging agents, or other therapeutic molecules. This would expand the utility of ISCA-based systems beyond their current applications. The development of efficient and selective chemical reactions for these modifications will be a key research focus.
Elucidation of Complex Polymerization and Degradation Phenomena
A deeper understanding of the fundamental mechanisms governing the polymerization and degradation of ISCA is essential for its rational design and application. While the general principles of anionic polymerization of cyanoacrylates are known, the specific kinetics and thermodynamics for a long-chain monomer like ISCA are less well-characterized. raajournal.compcbiochemres.com
Future research should aim to elucidate the intricate details of ISCA polymerization, including the influence of initiators, solvents, and temperature on the reaction rate and the resulting polymer's molecular weight and structure. nih.govresearchgate.net Techniques like isothermal calorimetry could be employed to model and predict these interactions. vdoc.pub
The degradation of poly(alkyl cyanoacrylates) is another complex process that warrants further investigation. ntnu.no It is known that these polymers can degrade via unzipping or depolymerization, often initiated at the chain terminus. mdpi.comnih.govresearchgate.net The degradation products, including formaldehyde (B43269) and cyanoacetate (B8463686), can cause tissue inflammation. raajournal.comresearchgate.net For ISCA, understanding how the long isostearyl group affects the degradation rate and the nature of the degradation byproducts is crucial. Research has shown that the degradation rate of poly(alkyl cyanoacrylates) decreases with increasing alkyl chain length. researchgate.net Further studies are needed to quantify this effect for ISCA and to investigate its degradation under various physiological conditions. This knowledge is vital for designing ISCA-based materials with predictable in vivo performance and minimal toxicity. researchgate.net
Development of Predictive Models for this compound System Behavior
The development of robust predictive models would significantly accelerate the design and optimization of ISCA-based systems. These models could encompass various aspects, from predicting polymerization kinetics to forecasting the in vivo behavior of ISCA-based formulations.
Computational modeling, including molecular dynamics simulations and finite element analysis, could be employed to understand the interactions between ISCA polymers and biological environments at a molecular level. vdoc.pub These models could help predict the adhesion of ISCA-based materials to different tissues, their mechanical properties, and their degradation profiles.
Furthermore, developing mathematical models that can predict the release kinetics of encapsulated agents from ISCA-based nanoparticles would be highly valuable for drug delivery applications. researchgate.net These models would need to account for the complex interplay of factors such as polymer degradation, drug diffusion, and interactions between the drug and the polymer matrix. The validation of these predictive models with experimental data will be a critical step in their development and implementation.
Q & A
Basic: What are the recommended synthesis protocols for Isostearyl-2-cyanoacrylate, and how do reaction conditions influence monomer purity?
Methodological Answer:
this compound is typically synthesized via the condensation of isostearyl alcohol with cyanoacetic acid, followed by thermal cracking to form the cyanoacrylate ester. Key steps include:
- Acid Catalyst Selection : Use sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) to promote esterification .
- Temperature Control : Maintain 80–100°C during esterification to minimize premature polymerization. Post-esterification, thermal cracking at 180–200°C under reduced pressure (10–20 mmHg) ensures high monomer yield .
- Purity Validation : Monitor via gas chromatography (GC) or HPLC to detect residual alcohol or oligomers. Adjust vacuum distillation parameters if impurities exceed 2% .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Standard characterization includes:
- Spectroscopy : FTIR for cyano (C≡N) peak at ~2250 cm⁻¹ and ester carbonyl (C=O) at ~1750 cm⁻¹. NMR (¹H/¹³C) confirms ester linkage and isostearyl chain branching .
- Thermal Analysis : TGA (20–400°C, 10°C/min) to assess degradation onset (~150°C) and DSC for glass transition temperature (Tg) .
- Rheology : Measure viscosity using a cone-and-plate viscometer (shear rate 1–100 s⁻¹) to evaluate monomer flow behavior, critical for adhesive applications .
Advanced: What experimental designs are optimal for evaluating the hydrolytic stability of this compound in biomedical applications?
Methodological Answer:
Hydrolytic stability under physiological conditions (pH 7.4, 37°C) can be tested via:
- Accelerated Aging : Immerse polymerized films in phosphate-buffered saline (PBS) for 14 days. Monitor mass loss (%) and tensile strength retention .
- Degradation Kinetics : Use LC-MS to identify hydrolysis byproducts (e.g., isostearyl alcohol, cyanoacetic acid). Fit data to first-order kinetics models to estimate degradation half-life .
- Surface Morphology : SEM imaging pre/post degradation to detect cracks or porosity changes .
Advanced: How can researchers resolve contradictions in polymerization rate data for this compound under varying humidity conditions?
Methodological Answer:
Contradictions often arise from uncontrolled ambient conditions or initiator variability. To address this:
- Controlled Humidity Chambers : Conduct polymerization trials at 20–80% relative humidity (RH) using saturated salt solutions. Record curing time via gelation tests .
- Anionic Initiator Screening : Compare polymerization rates with initiators like dimethylaminopropylamine (DMAPA) vs. atmospheric water. Use kinetic models (e.g., Arrhenius) to quantify humidity-dependent activation energy .
- Statistical Analysis : Apply ANOVA to datasets with ≥3 replicates per condition. Outliers may indicate trace contaminants (e.g., methanol) affecting initiation .
Advanced: What methodologies are effective for analyzing the cross-linking density of this compound-based polymers?
Methodological Answer:
Cross-linking density (ρ) impacts mechanical properties. Assess via:
-
Swelling Experiments : Immerse cured polymer in tetrahydrofuran (THF) for 24 hrs. Calculate ρ using Flory-Rehner theory:
where = polymer volume fraction, = solvent-polymer interaction parameter .
-
DMA Analysis : Measure storage modulus (E’) in rubbery plateau region. Higher E’ correlates with increased ρ .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile monomers (vapor pressure ~0.01 mmHg at 25°C) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact, which can cause rapid polymerization and irritation .
- Spill Management : Neutralize spills with acetone or dimethyl sulfoxide (DMSO) to dissolve uncured monomer .
Advanced: How can researchers optimize this compound formulations for controlled drug delivery systems?
Methodological Answer:
- Encapsulation Efficiency : Load hydrophobic drugs (e.g., paclitaxel) via solvent displacement. Characterize drug-polymer compatibility using FTIR and XRD .
- Release Kinetics : Conduct in vitro release studies (PBS, 37°C) over 30 days. Fit data to Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms .
- Cytotoxicity Screening : Use MTT assays on L929 fibroblasts to ensure biocompatibility (IC50 > 100 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
